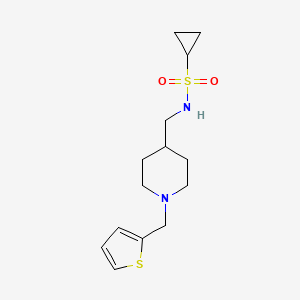

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S2/c17-20(18,14-3-4-14)15-10-12-5-7-16(8-6-12)11-13-2-1-9-19-13/h1-2,9,12,14-15H,3-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCESQBMPTHSCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the thiophene derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with piperidine to form the corresponding imine, followed by reduction to yield the piperidine derivative. Subsequent reactions with cyclopropanesulfonamide under appropriate conditions lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process, reducing the time and cost associated with the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Reduction of the compound to its corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide has shown potential as a bioactive molecule in biological studies. Its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and manufacturing processes.

Mechanism of Action

The mechanism by which N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

*Estimated based on structural formula; †Approximated from analogs.

Key Observations:

Aromatic Group Diversity : Unlike W-15 and fentanyl derivatives (phenyl-based), the thiophene in the target compound may reduce π-π stacking interactions but enhance metabolic stability due to sulfur’s electron-rich nature .

Functional Group Impact: The cyclopropanesulfonamide group distinguishes it from carboxamide analogs (e.g., fentanyl derivatives).

Steric and Conformational Effects : The cyclopropane ring introduces strain, possibly favoring specific receptor conformations compared to bulkier substituents in Goxalapladib .

Pharmacological Implications

- Opioid Receptor Affinity: While W-15 and fentanyl analogs target opioid receptors via phenethyl-piperidine motifs, the thiophene substitution in the target compound may shift selectivity toward non-opioid targets (e.g., ion channels or enzymes) .

Biological Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens, particularly focusing on its antibacterial properties and implications for drug development.

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

-

Formation of the Piperidine Intermediate :

- The reaction of piperidine with thiophene-2-carbaldehyde under acidic or basic conditions leads to the formation of the piperidine derivative.

-

Cyclopropane Sulfonamide Formation :

- The cyclopropane moiety is introduced through a cyclopropanation reaction, followed by sulfonamide formation via reaction with sulfonyl chloride in the presence of a base like triethylamine.

-

Purification :

- The final product is purified using standard techniques such as recrystallization or chromatography.

Antibacterial Properties

This compound has shown promising antibacterial activity, particularly against Gram-positive bacteria. A study indicated that compounds with similar structures exhibited significant bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound 44 | MRSA | 0.78 | Strong |

| Compound 44 | VREfm | 3.125 | Strong |

| N-(thiophen) | Staphylococcus epidermidis | 1.5 | Moderate |

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This compound may inhibit specific bacterial enzymes, leading to cell lysis and death.

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:

-

Case Study on MRSA Treatment :

- A clinical trial involving a related sulfonamide compound showed a significant reduction in MRSA infections among patients resistant to conventional treatments, highlighting the potential of this class of compounds in addressing antibiotic resistance.

- In vitro Studies :

Research Findings

Recent research indicates that derivatives of thiophene-containing piperidines can be optimized for enhanced biological activity:

- Structure-Activity Relationship (SAR) :

-

Toxicity Profiling :

- Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary findings suggest that while effective against bacteria, these compounds exhibit low cytotoxicity towards mammalian cells, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonamide formation. For example, piperidine derivatives can be functionalized via alkylation with thiophen-2-ylmethyl groups under anhydrous conditions (e.g., using lithium bis(trimethylsilyl)amide in tetrahydrofuran at −78°C) . Cyclopropanesulfonamide coupling may utilize reagents like 2,2,2-trifluoroethanesulfonyl chloride in the presence of triethylamine . Purity is ensured through column chromatography, recrystallization (e.g., using isopropanol/water mixtures), and analytical techniques (HPLC, NMR, mass spectrometry) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer : Key characterization steps include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the piperidine-thiophene linkage and cyclopropane geometry (e.g., ¹H NMR coupling constants for cyclopropane protons) .

- X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for sulfonamide degradation thresholds (>250°C observed in related compounds) .

- LogP/DSC : Determine lipophilicity (critical for bioavailability) and melting point via differential scanning calorimetry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screens should focus on:

- Enzyme Inhibition : Test against targets like kinases or GPCRs using fluorescence polarization assays (e.g., ATP-competitive binding) .

- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cell lines to identify IC₅₀ values .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life and CYP450 interaction risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer : SAR strategies include:

- Analog Synthesis : Modify the cyclopropane ring (e.g., substituents at C2/C3) or piperidine N-alkylation to alter steric/electronic profiles .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (thiophene/cyclopropane) .

- In Vivo Validation : Prioritize analogs with <10 nM IC₅₀ in vitro for pharmacokinetic studies (oral bioavailability, brain penetration) in rodent models .

Q. What computational approaches resolve contradictions in binding affinity data across assay platforms?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, co-solvents). Mitigation strategies:

- Molecular Dynamics (MD) Simulations : Compare ligand-receptor binding modes under varying pH or salinity (AMBER/CHARMM force fields) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes to reconcile IC₅₀ differences between fluorescence vs. radiometric assays .

- Meta-Analysis : Pool data from orthogonal assays (SPR, ITC) using Bayesian statistics to refine affinity estimates .

Q. How can researchers address low solubility while maintaining target engagement?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters or PEGylated sulfonamides to enhance aqueous solubility .

- Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to improve dissolution rates without altering pharmacodynamics .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release, validated via dialysis membrane assays .

Experimental Design & Data Analysis

Q. What controls are essential for validating target specificity in cellular assays?

- Methodological Answer : Include:

- Negative Controls : siRNA knockdown of the target protein or use of inactive enantiomers .

- Off-Target Panels : Screen against related receptors/enzymes (e.g., σ1 vs. σ2 receptors) to rule out polypharmacology .

- Vehicle Controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Q. How should researchers statistically analyze dose-response data with high variability?

- Methodological Answer :

- Robust Regression : Apply Huber or Tukey bisquare weighting to minimize outlier effects .

- Bootstrap Resampling : Generate 95% confidence intervals for EC₅₀/IC₅₀ values from n≥3 replicates .

- Hill Slope Analysis : Use Akaike information criterion (AIC) to compare one-site vs. two-site binding models .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and chemical goggles due to sulfonamide sensitization risks .

- Waste Disposal : Quench reactive intermediates (e.g., excess sulfonyl chlorides) with 10% sodium bicarbonate before disposal .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of thiophene derivatives (potential neurotoxins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.